molecular formula C22H24N4O B11681619 N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11681619
M. Wt: 360.5 g/mol
InChI Key: SNZUKFUGYYYDMH-OEAKJJBVSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a tert-butylphenyl group and a methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both tert-butylphenyl and methylphenyl groups

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15-5-9-17(10-6-15)19-13-20(25-24-19)21(27)26-23-14-16-7-11-18(12-8-16)22(2,3)4/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

SNZUKFUGYYYDMH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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